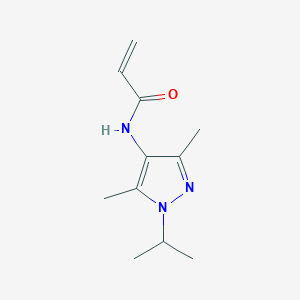

N-(4-溴-2-甲基苯基)氧杂环-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-bromo-2-methylphenyl)oxetan-3-amine" is not directly discussed in the provided papers. However, the papers do provide insights into related brominated aryl amines and their chemical behavior, which can be useful in understanding the properties and reactions of similar compounds. For instance, the indirect anodic oxidation of amines mediated by brominated aryl amines is an important reaction that can lead to the formation of Schiff bases, as discussed in the first paper . Additionally, the molecular cocrystals of bromophenyl derivatives with various acids and their hydrogen bonding interactions are detailed in the second paper . These studies contribute to the broader understanding of the chemical behavior of brominated aryl amines.

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff bases, as seen in the preparation of "N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine" Schiff base through the reflux of equivalent amounts of 2-(piperidin-1-yl)ethanamine with 3-bromobenzaldehyde . This process is monitored by FT-IR, which is a common technique for tracking the progress of such reactions. Although the specific synthesis of "N-(4-bromo-2-methylphenyl)oxetan-3-amine" is not described, the methodologies applied in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated aryl amines and their derivatives is often characterized using various analytical techniques such as crystallography, FT-IR, NMR, and mass spectrometry . For example, the crystal structures of cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine show significant hydrogen bonding and (\pi)-(\pi) stacking interactions, which are crucial for the stability and properties of these compounds . These techniques could be employed to analyze the molecular structure of "N-(4-bromo-2-methylphenyl)oxetan-3-amine" as well.

Chemical Reactions Analysis

The chemical reactions of brominated aryl amines can be complex, as indicated by the indirect anodic oxidation leading to Schiff bases or polymerization in the presence of (\beta)-hydrogens . The reactivity of such compounds is influenced by the substituents on the aromatic ring and the nature of the amine. The papers do not directly address the reactions of "N-(4-bromo-2-methylphenyl)oxetan-3-amine," but the general principles of reactivity for brominated aryl amines can be inferred.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aryl amines are determined by their molecular structure. For instance, the presence of hydrogen bonding and (\pi)-(\pi) interactions can affect the melting points, solubility, and crystal packing of these compounds . The fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, as discussed in the fourth paper, highlights the impact of molecular structure on the optical properties of these compounds . These insights can be extrapolated to predict the properties of "N-(4-bromo-2-methylphenyl)oxetan-3-amine."

科学研究应用

合成和化学反应

- N-(4-溴-2-甲基苯基)氧杂环-3-胺及相关化合物用于合成各种有机化合物。例如,4-溴-1,1′:4′,1″-三联苯和 4-甲基-1,1′:4′,1″-三联苯的合成涉及使用具有相似结构的化合物研究可能的合成路线 (Chukhajian et al., 2020)。

聚合物反应

- 可溶性和不可溶性聚氧杂环,包括像 N-(4-溴-2-甲基苯基)氧杂环-3-胺这样的化合物,是化学改性聚醚制备的关键。这些聚氧杂环经历各种聚合物反应进行官能团转化,证明了在开发具有特定化学性质的材料中至关重要 (Motoi et al., 1989)。

药学应用

- 该化合物的衍生物已被评估其抗菌活性。例如,对某些 N-(3-((4-(6-(2,2,2-三氟乙氧基)吡啶-3-基)-1H-咪唑-2-基)甲基)氧杂环-3-基)酰胺衍生物的设计、合成和抗菌活性的研究突出了这些化合物潜在的药学应用 (Reddy & Prasad, 2021)。

晶体学和结构分析

- 与 N-(4-溴-2-甲基苯基)氧杂环-3-胺在结构上相关的化合物的晶体学研究提供了对分子结构和相互作用的见解,这对于理解化学和药学性质至关重要 (Xue et al., 2000)。

还原胺化过程

- 该化合物及其类似物在还原胺化过程中发挥作用,还原胺化过程在合成 N-甲基化和 N-烷基化胺中至关重要,而 N-甲基化和 N-烷基化胺是各种生命科学分子中的关键成分 (Senthamarai et al., 2018)。

分光光度法测定

- N-(4-溴-2-甲基苯基)氧杂环-3-胺的衍生物用于分光光度法测定伯芳胺,展示了其在分析化学中的作用 (Verma et al., 1988)。

催化应用

- 类似于 N-(4-溴-2-甲基苯基)氧杂环-3-胺的化合物用于催化应用,尤其是在芳基氯化物、溴化物和三氟甲磺酸酯的胺化中。这说明了该化合物在促进各种化学反应中的重要性 (Wolfe et al., 2000)。

属性

IUPAC Name |

N-(4-bromo-2-methylphenyl)oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-10(7)12-9-5-13-6-9/h2-4,9,12H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEIWCCPKPNQOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341350-88-6 |

Source

|

| Record name | N-(4-bromo-2-methylphenyl)oxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)

![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)

![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)